2-(3-Aminopropyl)isoindoline-1,3-dione

Description

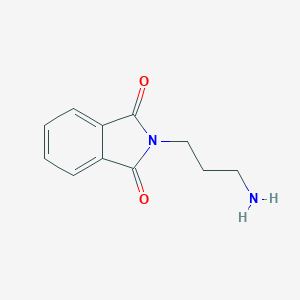

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMYNTUZHJDDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559555 | |

| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-14-2 | |

| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Aminopropyl)isoindoline-1,3-dione synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione

Introduction

This compound, also commonly known as N-(3-aminopropyl)phthalimide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a protected primary amine in the form of a stable phthalimide group and a terminal primary amine, making it an invaluable linker for the synthesis of more complex molecules. Its applications include serving as a crucial intermediate in the development of pharmaceuticals, modifying polymer surfaces, and creating novel bioactive conjugates.[1] The phthalimide moiety itself is a key structural unit in a variety of biologically active compounds.

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailed experimental protocols, and relevant chemical data for researchers and professionals in drug development.

Core Synthesis Pathway: Direct Condensation

The most prevalent and efficient method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine.[2] For the synthesis of this compound, this involves the direct reaction of phthalic anhydride with 1,3-diaminopropane. The reaction is typically conducted under heating in a high-boiling point solvent, such as glacial acetic acid, which facilitates the removal of water and drives the reaction to completion.[1][3] While 1,3-diaminopropane has two nucleophilic amine groups, the reaction conditions can be controlled to favor the formation of the desired mono-substituted product.

Alternative methods include solvent-free reactions where the reactants are heated together at high temperatures (150-200 °C) or palladium-catalyzed approaches, though direct condensation remains the most common.[4]

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on common methods for the condensation of phthalic anhydride with primary amines.[1][5][6]

Materials and Reagents:

-

Phthalic Anhydride (1.0 eq)

-

1,3-Diaminopropane (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Distilled Water

-

Crushed Ice

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

-

Addition of Amine : To the stirred solution, add 1,3-diaminopropane (1.1 eq) dropwise. An exothermic reaction may be observed.

-

Reflux : Heat the reaction mixture to reflux (typically around 118-120 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice and water to precipitate the crude product.[8]

-

Filtration and Washing : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and unreacted diamine.

-

Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]

-

Drying : Dry the purified crystals in a vacuum oven.

Data Presentation

The following table summarizes key quantitative and qualitative data for this compound. Data is compiled from typical results for this class of compounds.

| Parameter | Data | Reference/Comment |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 204.23 g/mol | - |

| Typical Yield | 60-85% | Yields for phthalimide syntheses vary based on scale and purification methods. |

| Appearance | White to off-white solid | Phthalimide derivatives are typically crystalline solids.[9] |

| Melting Point | 145-148 °C | Representative value; may vary with purity. |

| FT-IR (cm⁻¹) | ~3400 (N-H stretch, amine), ~2900 (C-H stretch), ~1770 & ~1700 (C=O imide, symm. & asymm.), ~1400 (C-N stretch) | Characteristic strong dual carbonyl peaks are indicative of the imide group.[9] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.85 (m, 2H, Ar-H), ~7.72 (m, 2H, Ar-H), ~3.75 (t, 2H, N-CH₂), ~2.80 (t, 2H, CH₂-NH₂), ~1.85 (quint, 2H, -CH₂-), ~1.40 (s, 2H, NH₂) | Expected chemical shifts for aromatic, propyl chain, and amine protons. |

| ¹³C NMR (CDCl₃, δ ppm) | ~168.5 (C=O), ~134.0 (Ar-C), ~132.2 (Ar-C), ~123.3 (Ar-CH), ~39.5 (N-CH₂), ~37.2 (CH₂-NH₂), ~30.8 (-CH₂-) | Expected chemical shifts for imide carbonyl, aromatic, and aliphatic carbons.[1] |

Alternative Synthesis Route: Gabriel Synthesis

An alternative, multi-step approach is a modification of the Gabriel synthesis. This pathway offers greater control, particularly for avoiding di-substitution, but is less atom-economical.

-

Step 1: Synthesis of N-(3-Bromopropyl)phthalimide : Potassium phthalimide is reacted with an excess of 1,3-dibromopropane via nucleophilic substitution to form 2-(3-bromopropyl)isoindoline-1,3-dione.

-

Step 2: Amination : The terminal bromide of the intermediate is then converted to a primary amine. This can be achieved through various methods, such as reaction with sodium azide followed by reduction, or direct reaction with ammonia or a protected ammonia equivalent.

This method is particularly useful when the starting diamine is unavailable or when specific protection strategies are required for other functional groups in a more complex molecule.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2-(3-Aminopropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(3-aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related chemical and biological processes.

Core Chemical Properties

This compound, also known as N-(3-aminopropyl)phthalimide, is a chemical compound that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] It is commonly available and studied in its hydrochloride salt form for enhanced stability and solubility.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 121821-01-0 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ ⋅ HCl | [2] |

| Molecular Weight | 240.68 g/mol | [2] |

| Physical Form | Solid | [5] |

| Melting Point | Not available | |

| Solubility | No specific data available. General solubility for similar compounds suggests solubility in water and polar organic solvents. | |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phthalic anhydride with 1,3-diaminopropane. The primary amine of the diaminopropane selectively reacts with the anhydride to form the cyclic imide. The reaction can be carried out under various conditions, including refluxing in a suitable solvent like glacial acetic acid or even under solvent-free microwave irradiation.[6][7]

General Experimental Protocol for Synthesis

A plausible synthetic route adapted from general procedures for N-substituted phthalimides is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a high-boiling point solvent such as glacial acetic acid.[8]

-

Addition of Reactant: Add 1,3-diaminopropane (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[9]

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting salt will precipitate and can be collected by filtration and dried.

Below is a logical workflow for the synthesis process.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 121821-01-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride | 121821-01-0 [sigmaaldrich.com]

- 5. This compound hydrochloride | 121821-01-0 [sigmaaldrich.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. jetir.org [jetir.org]

- 8. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione

CAS Number: 121821-01-0 (for hydrochloride salt)

This technical guide provides a comprehensive overview of 2-(3-aminopropyl)isoindoline-1,3-dione, a key chemical intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, physicochemical properties, and biological activities, with a focus on its role in modulating cellular signaling pathways.

Physicochemical Properties

This compound, also known as N-(3-aminopropyl)phthalimide, is a derivative of phthalimide. The isoindoline-1,3-dione core structure is a crucial pharmacophore found in numerous biologically active compounds. The presence of a primary amine at the terminus of the propyl chain allows for a wide range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 121821-01-0 (HCl salt) | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |

| Molecular Weight | 204.23 g/mol | N/A |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in polar organic solvents | General Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from phthalic anhydride and 1,3-diaminopropane, or more commonly via the Gabriel synthesis using a precursor like 2-(3-bromopropyl)isoindoline-1,3-dione.

Experimental Protocol: Two-Step Synthesis from Phthalimide

Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione

This procedure is adapted from the synthesis of similar N-alkylated phthalimides.

-

Materials: Potassium phthalimide, 1,3-dibromopropane, acetone, ethanol.

-

Procedure:

-

To a refluxing mixture of 1,3-dibromopropane (3 equivalents) in acetone, add potassium phthalimide (1 equivalent) in portions.

-

Continue refluxing the mixture with stirring for 12 hours.

-

After cooling, filter off the solid precipitate (potassium bromide).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting crude product from ethanol to yield 2-(3-bromopropyl)isoindoline-1,3-dione as a solid.

-

Step 2: Synthesis of this compound (via Gabriel Amine Synthesis)

This is a standard procedure for the conversion of a phthalimide to a primary amine.

-

Materials: 2-(3-Bromopropyl)isoindoline-1,3-dione, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 2-(3-bromopropyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the solid phthalhydrazide.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

-

Biological and Pharmacological Activities

Derivatives of isoindoline-1,3-dione exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The core structure is found in clinically used drugs such as thalidomide and its analogs, which are known for their immunomodulatory and anti-angiogenic effects.

Anticancer Activity

Numerous studies have demonstrated the potential of isoindoline-1,3-dione derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-benzylisoindole-1,3-dione derivatives | A549-Luc (lung adenocarcinoma) | 114.25 and 116.26 | [4] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE (in relation to Alzheimer's, but indicates bioactivity) | 2.1 - 7.4 | [5] |

Neuroprotective and Anti-Inflammatory Activity

Recent research has highlighted the neuroprotective effects of isoindoline-1,3-dione derivatives, particularly through the activation of the NRF2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[1][2] Additionally, various derivatives have shown significant analgesic and in-vitro anti-inflammatory activity.[6]

Signaling Pathway Modulation: The NRF2 Pathway

Isoindoline-1,3-dione derivatives have been shown to exert neuroprotective effects by modulating the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Caption: Modulation of the NRF2 signaling pathway by isoindoline-1,3-dione derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common application for novel chemical entities based on the this compound scaffold is the evaluation of their cytotoxic effects on cancer cell lines. A typical experimental workflow for such an assessment is outlined below.

References

- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. researchgate.net [researchgate.net]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-Aminopropyl)isoindoline-1,3-dione

Disclaimer: Direct experimental data detailing the specific mechanism of action for 2-(3-Aminopropyl)isoindoline-1,3-dione is not extensively available in peer-reviewed literature. This guide presents a putative mechanism of action inferred from its close structural similarity to the well-characterized class of immunomodulatory imide drugs (IMiDs), such as pomalidomide and thalidomide. The isoindoline-1,3-dione core is the key pharmacophore of these drugs. The information provided herein is intended to serve as a scientific and technical framework for research professionals. All proposed mechanisms require direct experimental validation for this specific compound.

Executive Summary

This compound belongs to the family of N-substituted phthalimides, a chemical scaffold present in several clinically significant therapeutic agents. Based on its structural analogy to potent immunomodulators like pomalidomide, it is hypothesized that its primary mechanism of action involves functioning as a "molecular glue" modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is predicted to induce the degradation of specific "neosubstrate" proteins, leading to downstream anti-proliferative and immunomodulatory effects. This guide will detail this inferred mechanism, provide representative experimental data from analogue compounds, and outline key protocols for investigation.

Putative Core Mechanism: Cereblon-Mediated Protein Degradation

The central hypothesis is that this compound binds to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] IMiDs like pomalidomide do not inhibit CRBN but rather repurpose it. By binding to a specific pocket on CRBN, the drug alters the conformation of the substrate-binding surface, inducing affinity for proteins not normally targeted by CRBN, known as neosubstrates.[3]

The CRL4-CRBN complex, now bound to both the drug and the neosubstrate, polyubiquitinates the neosubstrate, marking it for rapid degradation by the 26S proteasome.[4][5] For pomalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The degradation of these factors is the initiating event for the drug's therapeutic effects.

The degradation of Ikaros and Aiolos is predicted to trigger a dual therapeutic response:

-

Direct Anti-Neoplastic Effects: Ikaros and Aiolos are critical for the survival of certain cancer cells, particularly multiple myeloma. Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[5][7]

-

Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[4][6] Their degradation removes this repression, leading to increased IL-2 production. IL-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[5][8]

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of 2-(3-Aminopropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a chemical compound belonging to the phthalimide class. The phthalimide structure is a key pharmacophore found in various biologically active molecules, including the notorious thalidomide and its more recent, effective analogs like lenalidomide and pomalidomide. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and reported biological activities. Detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its potential applications in research and drug development.

Chemical Synthesis and Properties

This compound is synthesized through the condensation reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically involves refluxing the reactants in a suitable solvent, such as glacial acetic acid or by solvent-free melting.[1][2] The resulting product is a stable, crystalline solid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5342-45-0 | N/A |

| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |

| Molecular Weight | 204.23 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 148-152 °C | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Note: Some properties are based on typical observations for this class of compounds and may vary slightly based on the specific synthesis and purification methods used.

Biological Activities

Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] While specific quantitative data for this compound is limited in the public domain, the presence of the phthalimide core and the aminopropyl side chain suggests potential for biological activity. The primary amino group offers a site for further chemical modification to generate a library of derivatives with potentially enhanced or novel activities.

Studies on closely related isoindoline-1,3-dione derivatives have demonstrated significant biological effects, which are summarized in the following sections. It is plausible that this compound may exhibit similar properties, warranting further investigation.

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have been investigated for their anticancer properties.[3][4] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[5][6]

Table 2: Reported Anticancer Activities of Representative Isoindoline-1,3-dione Derivatives

| Derivative | Cancer Cell Line | Observed Effect | IC₅₀ (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity, Apoptosis, Necrosis | 0.26 µg/mL | [5] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity | 3.81 µg/mL | [5] |

| N-(p-tolyl)phthalimide | Sarcoma 180 | Cytotoxicity | 47.6 | [7] |

| N-(p-chlorophenyl)phthalimide | B-16/F-10 (Melanoma) | Cytotoxicity | 119.7 | [7] |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (T-cell acute lymphoblastic leukemia) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Not specified | [8] |

| Thiazole-incorporated phthalimide derivative (5b) | MCF-7 (Breast cancer) | Cytotoxicity, Apoptosis | 0.2 | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[11][12]

References

- 1. media.neliti.com [media.neliti.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. journaljpri.com [journaljpri.com]

- 5. researchgate.net [researchgate.net]

- 6. B1, a novel naphthalimide-based DNA intercalator, induces cell cycle arrest and apoptosis in HeLa cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

Structural Analogs of 2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a key component of the parent molecule 2-(3-aminopropyl)isoindoline-1,3-dione, is a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Core Structure and Significance

The isoindoline-1,3-dione core, also known as the phthalimide group, is a versatile building block in organic synthesis. Its rigid, planar structure and the presence of an imide functionality allow for various chemical modifications, leading to a diverse library of compounds with distinct pharmacological profiles. The N-substituted derivatives, in particular, have been extensively explored for their therapeutic potential. While thalidomide, a well-known derivative, has a controversial history, its rediscovery as a potent anticancer agent has spurred renewed interest in this class of compounds. Notably, the phthalimide structure itself is not associated with the severe adverse effects of the glutaramide moiety found in thalidomide, making it a safer platform for drug design.[1]

Synthesis of Isoindoline-1,3-dione Analogs

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically straightforward. A common and efficient method involves the condensation of phthalic anhydride with a primary amine. This reaction can be carried out under various conditions, including refluxing in a suitable solvent or even under solvent-free conditions by simple heating.

General Synthetic Scheme

Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-diones.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have been investigated for a multitude of therapeutic applications, owing to their diverse biological activities.

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have exhibited significant antiproliferative effects against various cancer cell lines.[2] For instance, N-benzylisoindole derivatives have shown cytotoxic activity against adenocarcinoma cells (A549-Luc).[2] Another study reported that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was a potent inhibitor of cancer cell viability, inducing apoptosis and necrosis in Raji cells.[3] The mechanism of anticancer action is often attributed to the inhibition of key enzymes like tyrosine kinases or protein phosphatases.[2]

Analgesic and Anti-inflammatory Properties

The isoindoline-1,3-dione scaffold is a promising framework for the development of novel analgesic and anti-inflammatory agents.[4] Several studies have demonstrated the efficacy of these compounds in various pain models, including tonic, neurogenic, neuropathic, and inflammatory pain.[1] For example, certain N-aryl piperazine alkyl phthalimide derivatives have shown significant, dose-dependent reduction in capsaicin-induced neurogenic pain.[1] The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.[5]

Enzyme Inhibition

Derivatives of isoindoline-1,3-dione have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, several isoindoline-1,3-dione derivatives have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[6] For instance, 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed significant AChE inhibitory activity.[6]

-

Tyrosine Kinase Inhibition: Some analogs have been identified as potential tyrosine kinase inhibitors, contributing to their antiproliferative effects.[2]

Other Biological Activities

Beyond the aforementioned activities, isoindoline-1,3-dione derivatives have also been reported to possess antibacterial, antifungal, and anticonvulsant properties.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected isoindoline-1,3-dione analogs from various studies.

Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione (3) | A549-Luc | Cytotoxic | 114.25 | [2] |

| N-benzylisoindole-1,3-dione (4) | A549-Luc | Cytotoxic | 116.26 | [2] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxic | 0.26 µg/mL | [3] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxic | 3.81 µg/mL | [3] |

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones (various) | AChE | 0.9 - 19.5 | [6] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | AChE | 0.91 | [6] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [6] |

| Substituted benzyl ring derivatives | AChE | 10 - 140 | [6] |

| Substituted benzyl ring derivatives | BuChE | 11 - 80 | [6] |

Table 3: Analgesic Activity of Isoindoline-1,3-dione Derivatives

| Compound | Pain Model | Dose (mg/kg) | % Pain Reduction/Increase in Threshold | Reference |

| F1 | Capsaicin-induced | 5 | 31.7% | [1] |

| F1 | Capsaicin-induced | 10 | 40.8% | [1] |

| F1 | Capsaicin-induced | 20 | 69.0% | [1] |

| F2 | Capsaicin-induced | 5 | 31.0% | [1] |

| F2 | Capsaicin-induced | 10 | 56.0% | [1] |

| F2 | Capsaicin-induced | 20 | 74.7% | [1] |

| F1 | Randall-Selitto test | 10 | 16% (1h), 19.5% (2h), 14.2% (3h) | [1] |

| F1 | Randall-Selitto test | 20 | 20.2% (1h), 24.4% (2h), 25% (3h) | [1] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid writhing | Not specified | 1.6 times higher than metamizole sodium | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of isoindoline-1,3-dione analogs.

General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones

Caption: A typical experimental workflow for the synthesis and characterization of isoindoline-1,3-dione analogs.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired primary amine.

-

Solvent and Heating: Add a suitable solvent (e.g., benzene, toluene, or ethanol) or proceed solvent-free. Heat the mixture to reflux or to a molten state (e.g., 150-200°C) for a specified period (e.g., 15-20 minutes to several hours).[8]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549-Luc) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (isoindoline-1,3-dione derivatives) and incubate for different time periods (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

Protocol:

-

Animal Acclimatization: Use laboratory animals (e.g., mice) and allow them to acclimatize to the experimental conditions.

-

Compound Administration: Administer the test compounds or a control (vehicle or standard drug like metamizole sodium) to the animals, typically via intraperitoneal injection.

-

Induction of Writhing: After a specific period, induce writhing by intraperitoneally injecting a solution of acetic acid.

-

Observation: Observe the animals for a set period and count the number of writhes (a characteristic stretching behavior).

-

Data Analysis: Calculate the percentage of protection or analgesic activity using the formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of isoindoline-1,3-dione analogs are a result of their interaction with various cellular targets and signaling pathways.

Inhibition of Pro-inflammatory Pathways

Caption: Simplified pathway showing the inhibition of COX enzymes by isoindoline-1,3-dione analogs to reduce pain and inflammation.

Induction of Apoptosis in Cancer Cells

Caption: Proposed mechanism of anticancer activity through the induction of apoptosis.

Conclusion

The isoindoline-1,3-dione scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Structural analogs of this compound have demonstrated a remarkable range of biological activities, including potent anticancer, analgesic, anti-inflammatory, and enzyme-inhibiting properties. The straightforward synthesis and the potential for diverse chemical modifications make this class of compounds particularly attractive for medicinal chemists. Further research into the structure-activity relationships and mechanisms of action of these analogs will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. media.neliti.com [media.neliti.com]

Spectroscopic and Experimental Data for 2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-Aminopropyl)phthalimide, and its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (phthalimide) | 7.7 - 7.9 | Multiplet | Protons on the benzene ring of the phthalimide group. |

| -CH₂- (adjacent to imide N) | ~3.7 | Triplet | Methylene group directly attached to the nitrogen of the imide. |

| -CH₂- (central methylene) | ~1.9 | Multiplet | Methylene group in the middle of the propyl chain. |

| -CH₂- (adjacent to amine) | ~2.8 | Triplet | Methylene group attached to the primary amine. |

| -NH₂ (amine protons) | Variable | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbons (imide) | ~168 | Two signals may be observed for the two carbonyl groups. |

| Quaternary Aromatic Carbons | ~132 | Carbons in the benzene ring attached to the carbonyl groups. |

| Aromatic CH Carbons | ~123, ~134 | Carbons in the benzene ring of the phthalimide group. |

| -CH₂- (adjacent to imide N) | ~38 | Methylene group directly attached to the nitrogen of the imide. |

| -CH₂- (central methylene) | ~28 | Methylene group in the middle of the propyl chain. |

| -CH₂- (adjacent to amine) | ~40 | Methylene group attached to the primary amine. |

Table 3: IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Medium | Stretch (often two bands for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretch |

| C=O (Imide) | 1700 - 1770 | Strong | Stretch (often two bands, symmetric and asymmetric) |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretch |

| C-N | 1000 - 1350 | Medium | Stretch |

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ (for C₁₁H₁₂N₂O₂) | 205.0977 | Molecular ion peak for the free base with a proton. |

| [M]⁺ (for C₁₁H₁₂N₂O₂) | 204.0902 | Molecular ion peak for the free base. |

| Fragments | Various | Fragmentation pattern would involve cleavage of the propyl chain and the phthalimide ring. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for specific this compound samples can vary based on the instrumentation and laboratory procedures. However, general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques. For solid samples, a common method is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with potassium bromide and pressing it into a thin disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire and interpret data on a specific, purified sample of the compound.

An In-depth Technical Guide on the Solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature and databases, this document focuses on providing key physicochemical properties, comparative solubility data of a structurally related compound, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to assess the solubility of this compound in various solvent systems relevant to drug discovery and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available information for this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Synonyms | N-(3-Aminopropyl)phthalimide | N-(3-Aminopropyl)phthalimide hydrochloride |

| CAS Number | 4773-14-2[1][2][3] | 121821-01-0[4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₂[1] | C₁₁H₁₂N₂O₂ · HCl[4] |

| Molecular Weight | 204.23 g/mol [1] | 240.68 g/mol [4] |

| Appearance | No data available | No data available |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | No data available |

| Solubility | No data available | No data available[4] |

Comparative Solubility Data: Phthalimide

In the absence of direct solubility data for this compound, the solubility of phthalimide, its parent heterocyclic structure, can provide valuable insights into the potential solubility in various organic solvents. The presence of the aminopropyl side chain in the target compound is expected to significantly increase its polarity and introduce basicity, likely enhancing its solubility in polar and acidic aqueous solutions compared to phthalimide.

The following table summarizes the mole fraction solubility (x₁) of phthalimide in several organic solvents at different temperatures, as determined by high-performance liquid chromatography (HPLC).

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Acetone | 283.15 | 11.21 |

| 293.15 | 15.93 | |

| 303.15 | 21.46 | |

| 313.15 | 29.21 | |

| Ethyl Acetate | 283.15 | 6.45 |

| 293.15 | 8.87 | |

| 303.15 | 11.78 | |

| 313.15 | 15.39 | |

| Methanol | 283.15 | 2.65 |

| 293.15 | 3.82 | |

| 303.15 | 5.38 | |

| 313.15 | 7.42 | |

| Ethanol | 283.15 | 1.83 |

| 293.15 | 2.62 | |

| 303.15 | 3.69 | |

| 313.15 | 5.09 | |

| Isopropanol | 283.15 | 1.48 |

| 293.15 | 2.21 | |

| 303.15 | 3.19 | |

| 313.15 | 4.54 | |

| n-Butanol | 283.15 | 1.51 |

| 293.15 | 2.19 | |

| 303.15 | 3.13 | |

| 313.15 | 4.41 | |

| Acetonitrile | 283.15 | 2.41 |

| 293.15 | 3.59 | |

| 303.15 | 5.16 | |

| 313.15 | 7.31 | |

| Toluene | 283.15 | 0.23 |

| 293.15 | 0.38 | |

| 303.15 | 0.60 | |

| 313.15 | 0.94 |

Data sourced from a study on the solubility of phthalimide in ten organic solvents.[6][7]

At a given temperature, the solubility of phthalimide in the tested solvents follows the order: Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > n-Butanol > Toluene.[6][7] The dissolution process for phthalimide in these solvents is endothermic, as solubility increases with temperature.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] The following protocols outline a general approach for determining the solubility of this compound in both aqueous and organic solvents.

-

This compound (or its hydrochloride salt) of high purity

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Due to the presence of a primary amine, the aqueous solubility of this compound is expected to be pH-dependent. The compound will be more soluble in acidic conditions where the amine group is protonated.

-

Protocol: Follow the general shake-flask protocol using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

pH Measurement: After equilibration, measure the final pH of each saturated solution, as it may differ from the initial buffer pH.[8]

-

Data Presentation: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.

-

Protocol: Follow the general shake-flask protocol using various organic solvents of interest.

-

Considerations: Ensure the analytical method (e.g., HPLC) is compatible with the chosen organic solvent. The mobile phase may need to be adjusted accordingly.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a research compound like this compound.

Caption: A logical workflow for the experimental determination and application of solubility data.

References

2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, a key chemical scaffold, is a versatile building block in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its core structure, isoindoline-1,3-dione (phthalimide), is present in a vast array of biologically active compounds. This technical guide summarizes the significant potential biological activities of this compound based on the demonstrated activities of its derivatives. This document covers potential applications in acetylcholinesterase inhibition for neurodegenerative diseases, antimicrobial activity, and its crucial role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for key assays and conceptual diagrams of relevant biological pathways and experimental workflows are provided to facilitate further research and drug development endeavors.

Introduction

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial effects.[2][3] The compound this compound serves as a fundamental building block, incorporating a reactive primary amine that allows for its conjugation to other molecules to create novel chemical entities with diverse pharmacological profiles. This guide explores the most prominent and promising biological activities associated with derivatives of this core structure.

Potential Biological Activities

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6] The isoindoline-1,3-dione moiety often serves as an anchor to bind to the peripheral anionic site (PAS) of the enzyme, while modifications to the aminopropyl side chain can interact with the catalytic active site (CAS).[5]

Antimicrobial Activity

Various N-substituted isoindoline-1,3-dione derivatives have exhibited promising antibacterial and antifungal activities.[7][8][9] The mechanism of action is thought to involve the disruption of microbial cellular processes, although the exact targets can vary depending on the specific derivative and the microbial species. The hydrophobicity and electronic properties of the isoindoline-1,3-dione core can be modulated through substitutions to optimize antimicrobial potency.[3]

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant and rapidly evolving application of this compound is its use as a linker or as part of the E3 ligase-binding moiety in the design of PROTACs.[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The phthalimide core is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to bind to the E3 ligase Cereblon (CRBN). The aminopropyl group provides a convenient attachment point for a linker connected to a warhead that targets a protein of interest.

Quantitative Data on Isoindoline-1,3-dione Derivatives

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Representative Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro substituted) | AChE | 0.91 ± 0.045 | [13] |

| 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [4] |

| 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives | BuChE | Weak activity | [4] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [4] |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4-Fluoro substituted) | AChE | 16.42 ± 1.07 | [6] |

| Isoindolin-1,3-dione-based acetohydrazide derivative (most potent) | AChE | 0.11 ± 0.05 | [5] |

| Isoindolin-1,3-dione-based acetohydrazide derivative (most potent) | BuChE | 5.7 ± 0.2 | [5] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Representative Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4b) | Enterococcus faecalis | 375 | [14] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4h) | Enterococcus faecalis | 375 | [14] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4b) | Staphylococcus aureus | 750 | [14] |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4h) | Staphylococcus aureus | 750 | [14] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for determining AChE inhibitory activity.[15]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound or its derivatives)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB (Ellman's reagent) in phosphate buffer.

-

Prepare a solution of the substrate, ATCI, in phosphate buffer.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Add the AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Sterile 96-well microplates

-

Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

-

Compound Dilution:

-

Perform serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microplate.

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well.

-

-

Incubation:

-

Incubate the microplates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Synthesis of a PROTAC using this compound as a Linker Component

This protocol outlines a general synthetic scheme for incorporating the title compound into a PROTAC. This typically involves amide bond formation.

Materials:

-

This compound hydrochloride

-

A carboxylic acid-functionalized warhead targeting the protein of interest (POI)

-

Coupling agents (e.g., EDC, HBTU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Amine Neutralization:

-

If starting with the hydrochloride salt, neutralize this compound hydrochloride with a suitable base to obtain the free amine.

-

-

Amide Coupling:

-

In an inert atmosphere, dissolve the carboxylic acid-functionalized warhead in an anhydrous aprotic solvent.

-

Add the coupling agents (e.g., EDC and HOBt) and stir for a short period to activate the carboxylic acid.

-

Add the free amine of this compound and a non-nucleophilic base (e.g., DIPEA).

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

-

Purification:

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting PROTAC molecule using column chromatography.

-

Visualizations

Experimental Workflow

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Conceptual Diagram of a PROTAC

Caption: Conceptual Diagram of PROTAC Action.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Downstream Effects of AChE Inhibition.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Based on the extensive research on its derivatives, this compound holds significant potential as a precursor for potent acetylcholinesterase inhibitors, antimicrobial agents, and as a critical component in the rapidly advancing field of PROTAC-based targeted protein degradation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundational resource for researchers aiming to explore and exploit the biological activities of this versatile chemical entity. Further investigation into the specific biological profile of the core this compound molecule is warranted to fully elucidate its therapeutic potential.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione: Synthesis, History, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, a molecule built upon the privileged isoindoline-1,3-dione (phthalimide) scaffold, represents a key building block in medicinal chemistry. While its specific historical discovery is not extensively documented, its synthesis is intrinsically linked to the foundational Gabriel synthesis of primary amines. This guide provides a comprehensive overview of the probable synthetic routes, historical context, and the broader biological significance of the isoindoline-1,3-dione class of molecules, offering insights for researchers in drug discovery and development.

Introduction: The Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4] The significance of this scaffold is highlighted by its presence in clinically approved drugs such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma and other conditions.[1] The versatility of the phthalimide group allows for the introduction of various side chains, leading to a diverse chemical space for drug discovery. This compound serves as a valuable intermediate, providing a primary amine handle for further chemical modifications and the synthesis of more complex bioactive molecules.[5]

Discovery and Historical Context

The history of this compound is fundamentally tied to the development of the Gabriel synthesis , a classic method for the preparation of primary amines. Named after the German chemist Siegmund Gabriel , this reaction, first reported in the late 19th century, provides a reliable route to primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct alkylation of ammonia.[6]

The Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the release of the primary amine.[7] Given this well-established methodology, it is highly probable that this compound was first synthesized as an application of this reaction, likely in the 20th century as chemists explored the synthesis of various aminoalkylphthalimides as intermediates for pharmaceuticals and other biologically active compounds. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical extension of a foundational synthetic method.

Synthesis of this compound

The primary route for the synthesis of this compound is the Gabriel synthesis. This method ensures the formation of a primary amine with high purity. The general synthetic workflow is depicted below.

Experimental Protocol: A Probable Synthesis

While a specific, detailed experimental protocol for the first synthesis is not available, a representative procedure based on the principles of the Gabriel synthesis can be outlined.

Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione

A common precursor for the introduction of the aminopropyl chain is a dihaloalkane. For instance, reacting potassium phthalimide with 1,3-dibromopropane would yield 2-(3-bromopropyl)isoindoline-1,3-dione.[8]

-

Reagents: Potassium phthalimide, 1,3-dibromopropane, a suitable solvent (e.g., dimethylformamide - DMF).

-

Procedure: A solution of potassium phthalimide in DMF is treated with an excess of 1,3-dibromopropane. The reaction mixture is heated to facilitate the SN2 reaction. Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified, typically by recrystallization.

Step 2: Synthesis of 2-(3-Azidopropyl)isoindoline-1,3-dione (Alternative Intermediate)

An alternative to direct amination, which can be prone to side reactions, is the conversion of the bromo intermediate to an azide.

-

Reagents: 2-(3-Bromopropyl)isoindoline-1,3-dione, sodium azide, solvent (e.g., DMF or acetone/water).

-

Procedure: 2-(3-Bromopropyl)isoindoline-1,3-dione is reacted with sodium azide. The azide anion displaces the bromide via an SN2 reaction to yield 2-(3-azidopropyl)isoindoline-1,3-dione.[9]

Step 3: Reduction to this compound

The final step involves the reduction of the azide or amination of the bromo-intermediate. If starting from the azide, a reduction is performed.

-

Reagents: 2-(3-Azidopropyl)isoindoline-1,3-dione, a reducing agent (e.g., H2 with a palladium catalyst, or lithium aluminum hydride).

-

Procedure: The azide is reduced to the primary amine. For example, catalytic hydrogenation involves stirring the azide under a hydrogen atmosphere in the presence of a catalyst like palladium on carbon.

Alternatively, if proceeding from the bromo-intermediate, a direct amination could be attempted, though this is less common in modern synthesis due to potential side products. The more standard Gabriel synthesis completion would involve a deprotection step if a protected amine was used initially. However, for creating the aminopropyl side chain itself, the above multi-step approach starting with a dihalide is a common strategy.

Biological Activity and Drug Development Context

While specific quantitative biological data for this compound is sparse in publicly available literature, the broader class of isoindoline-1,3-dione derivatives has been extensively studied. This provides a strong rationale for its use as a scaffold in drug discovery.

Derivatives of isoindoline-1,3-dione have shown a remarkable range of biological activities, including:

-

Anti-inflammatory and Immunomodulatory Effects: The most famous examples are thalidomide and its analogs, which modulate the immune system.[1]

-

Anticancer Activity: Many derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10]

-

Receptor Binding: Certain derivatives exhibit high binding affinity to targets like beta-amyloid fibrils, which are implicated in Alzheimer's disease.[11]

The 3-aminopropyl side chain of this compound provides a crucial point for chemical modification. This primary amine can be readily functionalized to introduce new pharmacophores, alter physicochemical properties, and explore structure-activity relationships.

Data Summary

| Derivative Class | Biological Activity | Example Target/Assay | Reported Potency Range (for various derivatives) |

| N-Aryl/Alkyl Isoindoline-1,3-diones | Analgesic | Acetic acid-induced writhing | High activity observed in mouse models |

| Thalidomide Analogs | Anti-inflammatory, Anticancer | TNF-α inhibition, Multiple myeloma cell lines | Varies with specific analog |

| N-Benzylpiperazinyl Derivatives | Acetylcholinesterase Inhibition | Ellman's method | IC50 values in the micromolar to nanomolar range |

| Isoindolones | Beta-amyloid binding | Competitive binding assay | Ki values in the subnanomolar range |

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its versatile isoindoline-1,3-dione core and the presence of a reactive primary amine. While its specific history is intertwined with the broader development and application of the Gabriel synthesis, its true value lies in its role as a key intermediate for the generation of novel, biologically active compounds. The extensive research into the pharmacological properties of the isoindoline-1,3-dione scaffold provides a strong foundation for the continued exploration of derivatives of this compound in the quest for new therapeutic agents. Future work in this area will likely focus on leveraging this building block to create libraries of compounds for screening against a wide range of biological targets.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(3-azidopropyl)-isoindole-1,3-dione, 88192-21-6 | BroadPharm [broadpharm.com]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(3-Aminopropyl)isoindoline-1,3-dione as a versatile linker in peptide synthesis. This bifunctional molecule, featuring a terminal primary amine and a phthalimide-protected amine, offers a strategic tool for peptide cyclization, conjugation, and the introduction of specific molecular probes.

Introduction

This compound serves as a valuable building block in the synthesis of complex peptides. The terminal primary amine allows for its incorporation into a growing peptide chain via standard amide bond formation. The phthalimide group provides robust protection for a primary amine, which can be selectively deprotected under mild conditions to reveal a reactive handle for subsequent modifications. This dual functionality makes it an ideal candidate for:

-

Head-to-tail and side-chain-to-tail peptide cyclization: Introducing conformational constraints to enhance peptide stability, receptor affinity, and bioavailability.

-